Non-3-en-8-yne-2,5-dione
Description
4-Oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a tricyclic scaffold featuring an oxygen atom within its fused ring system and dual ketone functionalities at positions 3 and 5. Synthesized via cycloaddition reactions, this compound serves as a foundational structure for derivatization, enabling the incorporation of aliphatic, aromatic, or heterocyclic substituents to optimize biological activity . Its structural resemblance to neuroprotective agents like MK-801, adamantanes, and NGP1-01 has driven research into its calcium-modulating effects via NMDA receptors and voltage-gated calcium channels (VGCCs), positioning it as a promising lead for neuroprotective drug development .
Properties
CAS No. |
90072-85-8 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
non-3-en-8-yne-2,5-dione |
InChI |
InChI=1S/C9H10O2/c1-3-4-5-9(11)7-6-8(2)10/h1,6-7H,4-5H2,2H3 |
InChI Key |
FWRZNNZFHPLWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC(=O)CCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-3-en-8-yne-2,5-dione can be synthesized through various methods. One common approach involves the Paal–Knorr synthesis, which is used to create substituted furans, pyrroles, or thiophenes from 1,4-diketones . The synthesis typically requires an acid catalyst for the furan formation, a primary amine for pyrrole synthesis, or phosphorus pentasulfide for thiophene synthesis .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Non-3-en-8-yne-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or the alkyne to an alkene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enone group is particularly reactive.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the enone group under mild conditions.
Major Products Formed
The major products formed from these reactions include alcohols, alkenes, diketones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Non-3-en-8-yne-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: this compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Non-3-en-8-yne-2,5-dione exerts its effects involves its reactive functional groups. The enone group can participate in Michael addition reactions, while the alkyne group can undergo cycloaddition reactions . These reactions allow the compound to interact with various molecular targets, including enzymes and receptors, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Table 1: Neuroprotective Dione Derivatives Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
